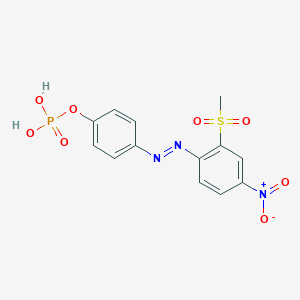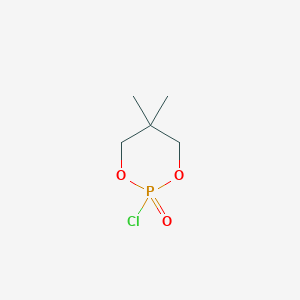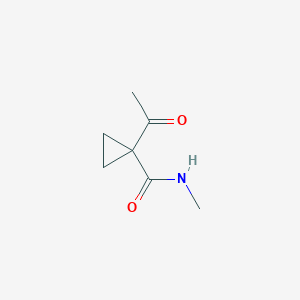
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) is not fully understood. However, studies have shown that this compound works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. This inhibition leads to the death of cancer cells and, therefore, the inhibition of tumor growth.
Biochemical and Physiological Effects
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) has various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the activity of enzymes such as histone deacetylase (HDAC) and DNA methyltransferase (DNMT), which are essential for the growth and survival of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) is its ability to inhibit the growth of cancer cells. This property makes it a potential candidate for the development of new drugs for the treatment of cancer. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI). One of the possible directions is the development of new drugs based on this compound for the treatment of cancer and other diseases. Additionally, further studies can be conducted to understand the mechanism of action of this compound fully. This understanding can help in the development of more effective drugs based on this compound. Finally, research can be conducted to improve the solubility of this compound in water, which can make it easier to administer in vivo.
Conclusion
In conclusion, Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) is a chemical compound that has potential applications in various scientific research fields. This compound can be synthesized using various methods, and it has been shown to have anticancer properties. Although the mechanism of action of this compound is not fully understood, studies have shown that it works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. Further research can be conducted to improve the understanding of this compound and its potential applications.
Méthodes De Synthèse
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) can be synthesized using various methods. One of the most common methods involves the reaction of cyclopropanecarboxylic acid with N-methylacetamide in the presence of a dehydrating agent such as thionyl chloride. This reaction leads to the formation of the desired product. Other methods such as the reaction of cyclopropanecarboxylic acid with N-methylformamide can also be used to synthesize this compound.
Applications De Recherche Scientifique
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) has been used in various scientific research applications. One of the significant applications of this compound is in the treatment of cancer. Studies have shown that this compound has anticancer properties that can inhibit the growth of cancer cells. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases such as malaria, tuberculosis, and Alzheimer's disease.
Propriétés
Numéro CAS |
116195-49-4 |
|---|---|
Nom du produit |
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) |
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
1-acetyl-N-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(3-4-7)6(10)8-2/h3-4H2,1-2H3,(H,8,10) |
Clé InChI |
ZSKKVJFSOPRHIC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CC1)C(=O)NC |
SMILES canonique |
CC(=O)C1(CC1)C(=O)NC |
Synonymes |
Cyclopropanecarboxamide, 1-acetyl-N-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



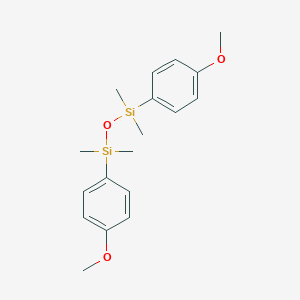


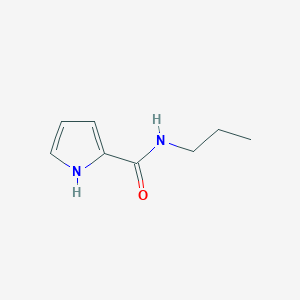
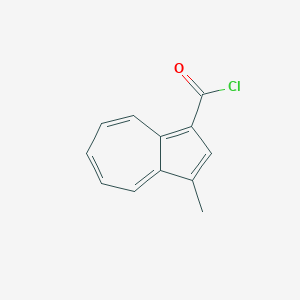
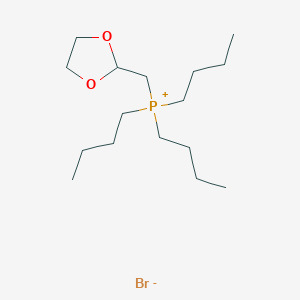


![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)



